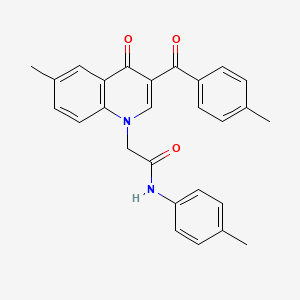

2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide

Description

This compound features a quinolin-4-one core substituted with a 6-methyl group, a 4-methylbenzoyl moiety at position 3, and an N-(p-tolyl)acetamide side chain. Its molecular formula is C₂₆H₂₂N₂O₄, with a molecular weight of 426.5 g/mol .

Properties

IUPAC Name |

2-[6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O3/c1-17-4-9-20(10-5-17)26(31)23-15-29(24-13-8-19(3)14-22(24)27(23)32)16-25(30)28-21-11-6-18(2)7-12-21/h4-15H,16H2,1-3H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAOWBHSMDPBGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Benzoyl Group: The 4-methylbenzoyl group can be introduced via Friedel-Crafts acylation, where the quinoline derivative reacts with 4-methylbenzoyl chloride in the presence of a Lewis acid such as aluminum chloride.

Acetylation: The final step involves the acetylation of the quinoline derivative with acetic anhydride and p-toluidine to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols, amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is beneficial.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications extend to the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

Quinolin-4-one vs. Quinazolin-4-one Derivatives

- Target Compound: Quinolin-4-one core with 3-(4-methylbenzoyl) substitution.

- Analog 1: 2-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide () Core: Quinazolin-4-one (additional nitrogen at position 2). The phenyl acetamide (vs. p-tolyl) lacks methyl substitution, decreasing steric hindrance. Activity: Demonstrated 93% yield and 262–263°C melting point, tested as an anticancer agent .

Sulfonyl vs. Benzoyl Substitutions

- Analog 2: N-(4-Chlorophenyl)-2-[6-ethyl-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl]acetamide () Substitution: Phenylsulfonyl at position 3 and ethyl at position 4. The 4-chlorophenyl acetamide introduces halogen-based cytotoxicity. Molecular Weight: 490.6 g/mol (higher than the target compound due to sulfonyl and ethyl groups) .

Acetamide Side Chain Variations

p-Tolyl vs. Methoxyphenyl

- Analog 3: 2-(3-Benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide () Substitution: 4-Methoxyphenyl acetamide. Key Differences: Methoxy groups enhance solubility via hydrogen bonding but reduce lipophilicity. The target compound’s p-tolyl group may improve metabolic stability due to methyl’s inductive effect. Molecular Weight: 426.5 g/mol (identical to the target compound but with altered substituent polarity) .

Thiazole-Linked Acetamides

- Analog 4 : 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide ()

- Structure : Thiazole ring linked to p-tolyl and piperazine.

- Key Differences : The thiazole and piperazine groups introduce heterocyclic diversity, favoring MMP inhibition. The target compound’s simpler acetamide side chain may limit off-target effects.

- Activity : 302–303°C melting point , 82% yield , tested as an anti-inflammatory agent .

Anticancer Activity

- Target Compound: Structural similarity to quinazolinone-based anticancer agents (). The 4-methylbenzoyl group may intercalate DNA or inhibit topoisomerases.

- Analog 5: 2-(4-(8-Methoxy-4-oxo-2-((2-oxo-2-(p-tolylamino)ethylthio)quinazolin-3(4H)-yl)phenylsulfonamido)-N-(p-tolyl)acetamide () Activity: Demonstrated anti-leukemic effects in zebrafish models, with sulfonamide and p-tolyl groups critical for efficacy .

Antioxidant and Anti-Tubercular Activity

- Analog 6: N-(4-Oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide () Activity: Antioxidant activity superior to ascorbic acid via radical scavenging. The target compound’s quinoline core may offer similar redox properties but lacks direct evidence .

- Analog 7 : 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide ()

Physicochemical Properties

Biological Activity

The compound 2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide is a synthetic organic molecule belonging to the quinoline family, which is known for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 428.5 g/mol. The structure features a quinoline core that is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C26H21N2O3 |

| Molecular Weight | 428.5 g/mol |

| Structural Features | Quinoline core, acetamide group |

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. It acts as an enzyme inhibitor , affecting metabolic pathways that are significant in various diseases, including cancer and bacterial infections. The specific binding to enzyme active sites alters their activity, which can lead to therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound binds to the active site of enzymes, inhibiting their function.

- Target Specificity : The presence of functional groups enhances binding affinity and specificity towards certain biological targets.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : The quinoline structure is associated with antimicrobial effects, making it a candidate for treating bacterial infections.

- Anticancer Potential : Studies suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Neuroprotective Effects : Some derivatives of quinoline compounds have shown neuroprotective properties, indicating potential in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline derivatives similar to this compound:

- Study on Anticancer Activity : A study demonstrated that related quinoline compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology .

- Enzyme Inhibition Studies : Research has shown that certain derivatives can effectively inhibit matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(phenyl)acetamide | Lacks p-tolyl group | Moderate enzyme inhibition |

| 2-(6-methyl-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide | Different positioning of functional groups | Lower specificity in enzyme targeting |

The presence of the p-tolyl group in our compound enhances its interaction with biological targets, potentially leading to greater efficacy as an inhibitor compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.